3,3'-(Pyrazine-2,5-diyl)dipropanoic acid

Descripción general

Descripción

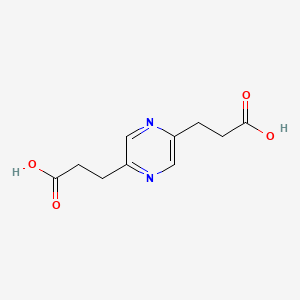

3,3’-(Pyrazine-2,5-diyl)dipropanoic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It is a heterocyclic compound featuring a pyrazine ring substituted with two propanoic acid groups at the 2 and 5 positions . This compound is used primarily in scientific research and has applications in various fields including chemistry, biology, and medicine .

Métodos De Preparación

The synthesis of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid typically involves the regioselective oxidation of 2,3,5,6-tetramethyl pyrazine using selenium dioxide and silver nitrate . This reaction yields 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, which can then be further processed to obtain 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid .

Análisis De Reacciones Químicas

3,3’-(Pyrazine-2,5-diyl)dipropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The pyrazine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include selenium dioxide, silver nitrate, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

3,3’-(Pyrazine-2,5-diyl)dipropanoic acid is utilized in several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity . These changes can influence biological pathways and molecular targets, leading to various pharmacological effects .

Comparación Con Compuestos Similares

3,3’-(Pyrazine-2,5-diyl)dipropanoic acid can be compared to other similar compounds such as:

2,5-Pyrazinedipropanoic acid: This compound has a similar structure but differs in the position of the propanoic acid groups.

2,5-Dicarboxyethylpyrazine: Another related compound with carboxyethyl groups instead of propanoic acid groups.

Aminolevulinic acid related compound A: This compound is structurally related and used in similar research applications.

The uniqueness of 3,3’-(Pyrazine-2,5-diyl)dipropanoic acid lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties .

Actividad Biológica

3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is an organic compound with the molecular formula and a molecular weight of 224.21 g/mol. This compound features a central pyrazine ring with two propanoic acid groups attached at the 3 and 3' positions. Its unique structure combines the stability of the aromatic pyrazine core with the reactivity of carboxylic acid functional groups, making it significant in both organic synthesis and biological studies.

Research indicates that this compound influences various cellular processes by:

- Gene Expression Modulation : It alters the expression of genes related to growth, differentiation, and apoptosis.

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways.

- Formation of Reactive Species : Under certain conditions, it can participate in the formation of superoxide radical ions, which are involved in oxidative stress responses .

Cellular Effects

The effects of this compound on cellular functions include:

- Influencing Cell Signaling : It can modulate pathways that are crucial for cell survival and function.

- Impact on Metabolism : The compound interacts with metabolic enzymes, potentially altering metabolic flux within cells.

Pharmacokinetics

This compound is known to be a metabolite in humans and is detectable in rat urine. Its pharmacokinetic properties suggest that it can undergo various metabolic transformations within biological systems.

Dosage Effects in Animal Models

Animal studies have shown that:

- Low Doses : Minimal adverse effects are observed; potential beneficial effects on metabolic activity may occur.

- High Doses : Toxicity can manifest, leading to cellular damage and impaired organ function.

Scientific Research Applications

This compound is utilized across several fields:

- Organic Chemistry : As an intermediate in synthesizing more complex organic molecules.

- Pharmacology : Investigated for potential anti-tuberculosis effects and other therapeutic applications.

- Material Science : Used in developing new materials due to its unique structural properties.

Case Studies

- Gene Expression Study : A study demonstrated that treatment with this compound altered gene expression profiles in specific cancer cell lines, suggesting its potential role as an anticancer agent.

- Metabolic Pathway Investigation : Research indicated that the compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting pharmacological outcomes.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,5-Pyrazinedicarboxylic Acid | Dicarboxylic Acid | Contains two carboxylic acid groups on different carbons |

| Aminolevulinic Acid | Amino Acid | Involved in heme biosynthesis |

| 4-Amino-2-pyridinecarboxylic Acid | Amino Acid | Has an amino group that alters its biological activity |

| Pyrazine-2-carboxylic Acid | Carboxylic Acid | Simpler structure with only one carboxyl group |

The unique dual propanoic acid groups attached to the pyrazine ring at specific positions enhance the reactivity of this compound compared to simpler derivatives like pyrazine-2-carboxylic acid.

Propiedades

IUPAC Name |

3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h5-6H,1-4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCBENZWRKDJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617431 | |

| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77479-02-8 | |

| Record name | 2,5-Pyrazinedipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77479-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinedipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077479028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-PYRAZINEDIPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN11XRP7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of 3-ethyl-2,5-pyrazinedipropanoic acid?

A1: While the provided research article [] confirms the isolation and structural elucidation of 3-ethyl-2,5-pyrazinedipropanoic acid (5) from Daldinia eschscholzii, it does not explicitly state the molecular formula or weight. The structure was determined based on spectroscopic data analysis, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Unfortunately, the specific spectroscopic details are not provided in the abstract.

Q2: The research mentions that 3-ethyl-2,5-pyrazinedipropanoic acid was tested for various bioactivities. Were there any promising results?

A2: The researchers investigated the cytotoxicity, antifungal, and anti-HIV activities of 3-ethyl-2,5-pyrazinedipropanoic acid (5). Disappointingly, the compound did not exhibit significant activity in any of these assays. [] Further research is needed to explore other potential bioactivities or mechanisms of action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.